molecular formula C19H16N4O2S2 B2926700 2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide CAS No. 1021073-88-0

2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide

Cat. No.: B2926700
CAS No.: 1021073-88-0
M. Wt: 396.48
InChI Key: RSLCUFWXOWDCOQ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. This leads to the disruption of critical pathways that promote tumorigenesis, including the phosphorylation of Bad, which promotes apoptosis, and regulation of c-Myc stability, which controls cell cycle progression. Its primary research value lies in its utility as a chemical probe to dissect the oncogenic functions of PIM kinases in cellular and animal models of cancer, particularly in studying drug resistance mechanisms and combination therapies. Research indicates that PIM kinase inhibition can sensitize cancer cells to other anticancer agents, such as those used in hormone therapy for prostate cancer, providing a compelling strategy for overcoming treatment resistance. Investigations have demonstrated its efficacy in preclinical models, highlighting its potential as a lead compound for the development of novel oncology therapeutics aimed at targeting PIM-dependent survival pathways in aggressive cancers.

Properties

IUPAC Name

2,4-dimethyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-10-7-16(24)23-15(9-26-19(23)20-10)13-5-4-6-14(8-13)22-18(25)17-11(2)21-12(3)27-17/h4-9H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLCUFWXOWDCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=C(N=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure features a thiazole moiety linked to a pyrimidine derivative, which is significant for its pharmacological properties. The presence of methyl and carboxamide groups enhances its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. This inhibition can lead to reduced cell proliferation in cancer cells .
  • Receptor Antagonism : The compound may act as a glutamate receptor antagonist, influencing neurotransmission pathways that are essential for cognitive functions.
  • Kinase Inhibition : Thiazole derivatives have been shown to inhibit various kinases involved in cell signaling pathways, which can affect cancer cell growth and survival .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that thiazole and pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the thiazole ring have been shown to enhance anticancer potency by targeting specific signaling pathways involved in tumor progression .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Some derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi, making them valuable in developing new antibiotics .

Case Studies

  • Anticancer Research : A study evaluated the efficacy of a related thiazolo-pyrimidine compound against breast cancer cell lines. The results showed that the compound significantly reduced cell viability through apoptosis induction and cell cycle arrest at the G1 phase .
  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced rat paw edema models demonstrated that thiazole derivatives could effectively reduce inflammation markers, supporting their use in treating conditions like rheumatoid arthritis .
  • Antimicrobial Efficacy : A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential .

Data Table

Biological ActivityMechanism of ActionReference
AnticancerInhibition of DHFR and kinase activity
Anti-inflammatoryInhibition of cytokines
AntimicrobialDisruption of bacterial cell wall synthesis

Comparison with Similar Compounds

Anticancer Activity

  • Compounds like 5-oxo-N-pyrazolyl derivatives (e.g., ) demonstrated IC₅₀ values of 1.61–1.98 μg/mL against HepG-2 cells, attributed to thiazole-thiadiazole hybridization enhancing DNA intercalation . The target compound’s dual thiazole-thiazolopyrimidine system may amplify this effect, though experimental validation is pending.
  • In contrast, simpler analogues lacking the thiazolo-pyrimidine core (e.g., ) show diminished activity, underscoring the importance of fused heterocycles in bioactivity .

Crystallographic and Stability Data

  • Ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine derivatives () exhibit flattened boat conformations and C–H···O hydrogen bonding, enhancing crystal stability . The target compound’s methyl and carboxamide groups may similarly promote intermolecular interactions, improving shelf life .

Structure-Activity Relationship (SAR) Trends

Thiazolo-Pyrimidine Core : The 5-oxo group (common in ) is critical for hydrogen bonding with target enzymes, while 7-methyl substitution reduces metabolic degradation .

Linker Flexibility : Phenyl linkers (target compound) vs. direct amide bonds () modulate steric hindrance and binding affinity to kinase pockets .

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